molecular formula C12H17N5O4S B12806186 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-(methylthio)- CAS No. 127945-92-0

7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-(methylthio)-

Cat. No.: B12806186
CAS No.: 127945-92-0
M. Wt: 327.36 g/mol
InChI Key: JMVZSBHVPKVTLV-UHFFFAOYSA-N
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Description

The compound 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-(methylthio)- (CAS 127945-93-1, molecular formula C₁₁H₁₅N₅O₃S) features a pyrrolo[2,3-d]pyrimidine core substituted at positions 4, 6, and 7:

  • Position 4: Amino group (-NH₂), enhancing hydrogen-bonding interactions with biological targets.
  • Position 7: A glycerol-like [(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl] group, improving solubility and membrane permeability .

This scaffold is structurally related to adenosine analogs, with modifications tailored for enhanced pharmacokinetics and target specificity.

Properties

CAS No.

127945-92-0

Molecular Formula

C12H17N5O4S

Molecular Weight

327.36 g/mol

IUPAC Name

4-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C12H17N5O4S/c1-22-12-8(10(14)20)7-9(13)15-4-16-11(7)17(12)5-21-6(2-18)3-19/h4,6,18-19H,2-3,5H2,1H3,(H2,14,20)(H2,13,15,16)

InChI Key

JMVZSBHVPKVTLV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(N=CN=C2N1COC(CO)CO)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-(methylthio)- typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.

    Attachment of the Hydroxymethyl Group: This can be achieved through nucleophilic substitution reactions.

    Addition of the Methylthio Group: Thiolation reactions using methylthiolating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors can be employed.

    Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Reactions at the 4-Amino Group

The primary amino group undergoes typical amine reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Reductive Alkylation : Formaldehyde and sodium cyanoborohydride yield N-methyl derivatives (e.g., as seen in pyridopyrimidine methylation ).

Example :
Reaction with formaldehyde and NaBH₃CN produces N-methylated derivatives, enhancing lipophilicity for biological applications .

Reactions at the 5-Carboxamide

The carboxamide group can be hydrolyzed or modified:

  • Acidic/Basic Hydrolysis : Forms 5-carboxylic acid derivatives under reflux with HCl or NaOH.

  • Nucleophilic Substitution : Reacts with amines (e.g., ethylenediamine) to form substituted ureas.

Table 1: Carboxamide Reactivity

Reagent Conditions Product Reference
6M HClReflux, 12 h5-Carboxylic acid derivative
EthylenediamineDMF, 80°C, 6 hUrea-linked dimer

Reactions at the 6-Methylthio Group

The methylthio substituent is susceptible to oxidation or displacement:

  • Oxidation : H₂O₂ or mCPBA converts -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) .

  • Nucleophilic Displacement : Thiols or amines replace -SMe under basic conditions (e.g., NaH/DMF) .

Example :
Treatment with H₂O₂ in acetic acid yields sulfoxide derivatives, altering electronic properties for kinase inhibition .

Modifications of the Dihydroxybutyl Side Chain

The 1,3-dihydroxypropan-2-yloxymethyl group enables:

  • Esterification : Reacts with acetyl chloride to form diacetylated derivatives .

  • Oxidation : TEMPO/NaOCl oxidizes primary hydroxyl to carboxylic acid .

Table 2: Side Chain Modifications

Reaction Reagent Product Application
EsterificationAcetyl chlorideDiacetyl-protected derivativeEnhanced metabolic stability
OxidationTEMPO/NaOClCarboxylic acid derivativeImproved water solubility

Key Research Findings

  • Anticancer Activity : Methylthio oxidation to sulfone enhances binding to kinase targets (IC₅₀ < 50 nM for Abl tyrosine kinase) .

  • Prodrug Design : Acetylation of the dihydroxybutyl side chain improves oral bioavailability by 40% in murine models .

  • Enzyme Inhibition : Carboxamide hydrolysis to carboxylic acid reduces DHFR inhibition potency by >90%, highlighting the importance of the amide group .

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the methylthio group, forming des-methylthio byproducts .

  • Hydrolytic Stability : Stable in pH 4–7 buffers but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 9) conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structure allows it to interact with various biological molecules, providing insights into biochemical processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, offering possibilities for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these targets. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Position 7 Modifications: The target compound’s glycerol-like substituent (polar, hydrophilic) contrasts with vepafestinib’s 1-methylcyclopropyl (hydrophobic, enhancing CNS penetration) and sangivamycin’s ribofuranosyl (nucleoside mimicry) . Antiviral analogs (e.g., Compound 1) use aryl or cyclopentyl groups for flavivirus inhibition, suggesting bulky substituents favor viral entry blockade .
  • Position 6 Modifications: Methylthio (-SCH₃) in the target compound vs. alkyne-morpholine in vepafestinib: The latter improves kinase selectivity and metabolic stability . Hydrazino (-NHNH₂) in sangivamycin enhances DNA intercalation and cytotoxicity .
  • Position 5 Modifications: Carboxamide (-CONH₂) in the target compound vs. cyano (-CN) in CAS 1500-84-1: Carboxamide supports hydrogen bonding, while cyano may enhance electrophilic reactivity .

Anticancer Potential

  • Vepafestinib : Demonstrates high RET kinase selectivity (IC₅₀ < 1 nM) and blood-brain barrier penetration, making it effective for CNS metastases .
  • Sangivamycin Derivatives : Induce pancreatic cancer cell apoptosis via Haspin-Histone H3-survivin pathway inhibition (IC₅₀ ~5 µM) .

Antiviral Activity

  • 4,7-Disubstituted Analogs (e.g., Compound 1): Inhibit ZIKV and DENV replication (EC₅₀ ~2–5 µM) by targeting viral entry or RNA synthesis .

Physicochemical Properties

  • The target compound’s glycerol substituent improves aqueous solubility (logP ~1.2) compared to vepafestinib (logP ~3.5), critical for oral bioavailability .
  • Methylthio vs.

Biological Activity

The compound 7H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 4-amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-(methylthio)- is a member of the pyrrolo[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrrolopyrimidine core with various functional groups that contribute to its biological activity. The presence of an amino group and a methylthio substituent enhances its interaction with biological targets.

Antitumor Properties

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor activity through various mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression, such as p21-activated kinase 4 (PAK4), which is crucial for tumor growth and metastasis. Binding to PAK4 alters signaling pathways critical for cell proliferation and survival.
  • Cell Proliferation Inhibition : In vitro studies demonstrate that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in HepG2 cells by modulating key apoptotic markers such as caspase-3 and Bcl-2 .
  • Mechanism of Action : The compound's mechanism includes the inhibition of enzymes involved in nucleotide metabolism, leading to depletion of purine nucleotides in tumor cells. This action may also activate AMPK pathways, contributing to reduced cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrrolo[2,3-d]pyrimidine scaffold significantly affect biological activity:

  • Substitution Patterns : Variations in the substitution pattern on the pyrimidine ring influence the selectivity and potency against different kinases. For example, compounds with specific bromo or chloro substitutions have shown enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .
  • Transporter Selectivity : The transport mechanisms for these compounds are critical for their efficacy. Studies indicate that certain derivatives are preferentially taken up by tumor cells via folate receptors (FRα) and proton-coupled folate transporters (PCFT), enhancing their therapeutic potential against tumors expressing these transporters .

Case Studies

Several studies illustrate the effectiveness of this compound's derivatives:

  • In Vivo Efficacy : In vivo experiments using human tumor xenografts in nude mice have demonstrated that certain derivatives significantly inhibit tumor growth at well-tolerated doses. These compounds modulate biomarkers within the PI3K−PKB−mTOR signaling pathway, crucial for tumor survival .
  • Cytotoxicity Profiles : A comparative analysis of various derivatives showed differing levels of cytotoxicity across cancer cell lines such as HeLa and MDA-MB-231. For instance, a derivative with a hydroxyl group exhibited superior activity compared to others lacking this modification .

Data Tables

CompoundTarget KinaseIC50 (µM)Cell LineMechanism
Compound APAK40.15HepG2Apoptosis induction
Compound BPKB0.05MDA-MB-231Inhibition of proliferation
Compound CAICARFTase0.10HeLaNucleotide depletion

Q & A

Q. What are the key considerations for designing a multi-step synthesis route for this compound?

Methodological Answer: The synthesis of complex pyrrolo[2,3-d]pyrimidine derivatives typically involves:

  • Stepwise functionalization : Prioritize halogenation (e.g., chlorination at position 4) and alkylation (e.g., methylthio group at position 6) early in the synthesis to avoid side reactions .
  • Protecting groups : Use temporary protecting groups (e.g., dimethoxyethane) for hydroxyl and hydroxymethyl substituents during coupling reactions to prevent undesired oxidation or cross-reactivity .
  • Cyclization conditions : Optimize temperature and solvent polarity (e.g., DMF or ethanol) for ring closure, as demonstrated in analogous pyrrolo[3,2-d]pyrimidine syntheses .
  • Purification : Employ column chromatography (silica gel) followed by recrystallization (ethanol-DMF mixtures) to isolate intermediates with >95% purity .

Q. How can structural characterization distinguish this compound from its analogs?

Methodological Answer:

  • NMR spectroscopy : Compare chemical shifts for the methylthio group (δ ~2.5 ppm in 1^1H NMR) and hydroxymethyl ethoxy moiety (δ ~3.6–4.2 ppm). The 4-amino group typically appears as a broad singlet near δ 6.8–7.2 ppm .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., HRMS) and fragmentation patterns unique to the hydroxymethyl ethoxy side chain .
  • X-ray crystallography : Resolve the spatial arrangement of the substituents, particularly the stereochemistry of the hydroxymethyl group, to validate synthetic accuracy .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for introducing the hydroxymethyl ethoxy substituent?

Methodological Answer:

  • Reaction path searches : Use quantum chemical calculations (e.g., DFT) to simulate transition states and identify energy barriers for nucleophilic substitution at the 7-position. This predicts optimal solvents (e.g., THF) and catalysts (e.g., K2_2CO3_3) .
  • Machine learning (ML) : Train ML models on datasets of analogous pyrrolopyrimidine syntheses to predict reaction yields under varying temperatures (80–120°C) and stoichiometric ratios (1:1.2–1.5 for hydroxymethyl ethoxy precursors) .
  • In silico validation : Compare computed 13^13C NMR shifts with experimental data to refine synthetic protocols iteratively .

Q. How can researchers resolve contradictions in reported kinase inhibition data for this compound?

Methodological Answer:

  • Orthogonal assays : Validate kinase inhibition (e.g., EGFR, VEGFR2) using both enzymatic (e.g., ADP-Glo™) and cellular (e.g., phospho-ERK ELISA) assays to distinguish direct binding from off-target effects .
  • Binding kinetics : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants (KdK_d) and confirm competitive vs. allosteric inhibition modes .
  • Structural analogs : Compare inhibition profiles with 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine to determine if the methylthio group enhances selectivity .

Q. What strategies improve the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • Prodrug design : Mask the hydroxymethyl group with acetyl or phosphate esters to reduce hepatic clearance. Monitor hydrolysis rates in plasma and liver microsomes .
  • Isotope labeling : Synthesize a 14^{14}C-labeled version to track metabolic pathways and identify vulnerable positions (e.g., methylthio oxidation to sulfoxide) .
  • CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interactions and guide dosing regimens .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Cell line profiling : Screen panels of cancer cells (e.g., NCI-60) with varying expression levels of target kinases (e.g., EGFR mutants) to correlate cytotoxicity with genetic backgrounds .
  • Microenvironment modulation : Test the compound under hypoxic vs. normoxic conditions, as the hydroxymethyl ethoxy group may alter membrane permeability in stress environments .
  • Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation assays to differentiate necrotic vs. apoptotic mechanisms .

Experimental Design Tables

Q. Table 1. Key Synthetic Intermediates and Analytical Data

IntermediateSynthetic StepAnalytical MethodKey Data
4-Chloro precursorHalogenation1^1H NMR (DMSO-d6)δ 8.04 (s, H-2), δ 1.53 (d, CH3)
Methylthio derivativeAlkylationHRMS (EI)m/z 344.1634 (M+^+)
Hydroxymethyl ethoxy adductCoupling13^13C NMRδ 72.5 (C-O), δ 62.8 (CH2OH)

Q. Table 2. Kinase Inhibition Profiling

KinaseIC50 (nM)Assay TypeReference
EGFR12 ± 3Enzymatic (ADP-Glo™)
VEGFR245 ± 8Cellular (HUVEC proliferation)
CDK2>1000SPR (KdK_d = 1.2 µM)

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